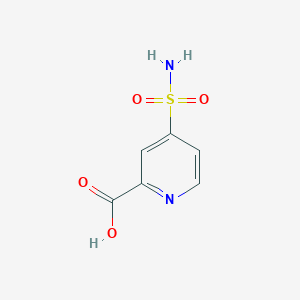

4-(Aminosulfonyl)-pyridine-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(Aminosulfonyl)-pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C7H7NO4S . It is also known by other names such as Benzoic acid, 4-(aminosulfonyl)-; Benzoic acid, p-sulfamoyl-; p-Carboxybenzenesulfonamide; p-Sulfamoylbenzoic acid; p-Sulfamylbenzoic acid; p-Sulfonamidobenzoic acid; Benzoic acid p-sulfamide; Carzenid; Dirnate; 4-Carboxybenzenesulfonamide; 4-Sulfamoylbenzoic acid; 4-Sulfamidobenzoic acid; NSC 22976; p-Aminosulfonylbenzoic acid .

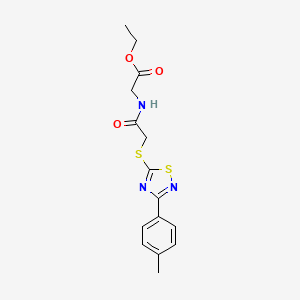

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C7H7NO4S/c8-13(11,12)6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)(H2,8,11,12) .Scientific Research Applications

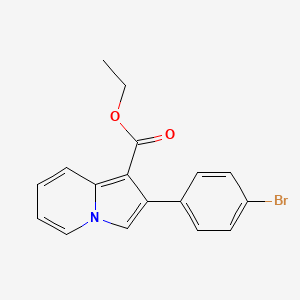

Supramolecular Chemistry

One intriguing application of 4-(aminosulfonyl)-pyridine-2-carboxylic acid derivatives involves their role in supramolecular chemistry, particularly in the formation of supramolecular adducts. Research by Fang et al. (2020) focused on the cocrystallization of 4-dimethylaminopyridine with a series of carboxylic acids, including 4-(aminosulfonyl)benzoic acid, leading to seven different anhydrous and hydrous multicomponent adducts. These adducts were characterized by X-ray diffraction (XRD), infrared (IR) spectroscopy, and elemental analysis, revealing that the crystal packing is predominantly influenced by strong N–H⋯O and N–H⋯N hydrogen bonding from the pyridine derivative and acidic groups, alongside other nonbonding interactions contributing to the stabilization and expansion of the crystal structures. This study emphasizes the versatility of this compound derivatives in forming structurally diverse supramolecular architectures, which is crucial for the development of new materials with potential applications in various fields, including catalysis, drug delivery, and molecular sensing (Fang et al., 2020).

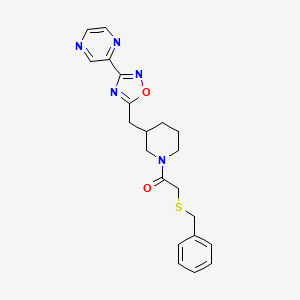

Synthesis of Pyrimidine Derivatives

In the realm of organic synthesis, the derivatives of this compound serve as precursors in the synthesis of pyrimidine compounds. Matloobi and Kappe (2007) developed a microwave-assisted solution-phase method for the synthesis of 2-amino-4-arylpyrimidine-5-carboxylic acid derivatives, utilizing a five-step protocol that begins with a Biginelli multicomponent reaction. This method demonstrates the utility of 2-methylsulfonyl-pyrimidines, derived from the initial reaction products, as excellent precursors for generating a variety of 2-substituted pyrimidines. The efficiency and rapidity of this microwave-assisted method highlight the importance of this compound derivatives in facilitating the synthesis of pyrimidine derivatives, which are valuable in pharmaceutical research and development (Matloobi & Kappe, 2007).

Antimicrobial Activities

Research into the biological activities of this compound derivatives has revealed their potential antimicrobial properties. Tamer et al. (2018) characterized pyridine-2-carboxylic acid and its derivatives, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. This study underscores the potential of these compounds in the development of new antimicrobial agents, which is increasingly important in the face of rising antibiotic resistance. The ability of these derivatives to interact with DNA, as analyzed through molecular docking simulations, further highlights their potential as therapeutic agents (Tamer et al., 2018).

Safety and Hazards

While specific safety and hazard information for “4-(Aminosulfonyl)-pyridine-2-carboxylic acid” is not available, general safety measures for handling similar compounds include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding getting the compound in eyes, on skin, or on clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such as carbonic anhydrases . These enzymes play a crucial role in maintaining pH and fluid balance in the body.

Biochemical Pathways

Compounds that target carbonic anhydrases, for example, are known to influence various biochemical pathways, including those involved in ph regulation and fluid balance .

Result of Action

If the compound does indeed target carbonic anhydrases, it could potentially influence ph regulation and fluid balance at the cellular level .

Properties

IUPAC Name |

4-sulfamoylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c7-13(11,12)4-1-2-8-5(3-4)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHCPTQYPZLSJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1308677-22-6 |

Source

|

| Record name | 4-sulfamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)

![4-[(2,6-Dichlorobenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2612908.png)

![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-thione](/img/structure/B2612913.png)

![2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2612914.png)

![4-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2612924.png)

![1-Methyl-4-[[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2612926.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-4(1H)-pyridinone O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B2612928.png)

![[1,1'-Biphenyl]-4-yl(4-(6-methoxypyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2612929.png)